6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1018166-21-6) is a pyrazolo-pyridine derivative characterized by a bicyclic heteroaromatic core fused with a ketone and a carboxylic acid group. The compound’s structure includes a propyl substituent at position 2, which influences its physicochemical properties, such as solubility and lipophilicity .
Properties
IUPAC Name |
6-oxo-2-propyl-7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-2-3-13-5-7-6(10(15)16)4-8(14)11-9(7)12-13/h4-5H,2-3H2,1H3,(H,15,16)(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBUUSQZMAITEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=CC(=O)NC2=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazolopyridine core .
Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced with other groups.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is utilized as a building block for synthesizing more complex molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution, making it valuable in synthetic organic chemistry.
Table 1: Summary of Chemical Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using potassium permanganate or hydrogen peroxide to form oxo derivatives. |
| Reduction | Reducing agents like sodium borohydride can convert it into reduced derivatives such as alcohols or amines. |
| Substitution | Functional groups on the pyrazole or pyridine rings can be replaced with other groups. |
Biological Applications
The compound is under investigation for its potential as an enzyme inhibitor and receptor modulator, particularly in the context of cancer therapy. Its ability to interact with specific molecular targets allows it to modulate enzyme activities and influence cellular signaling pathways.
Case Study: Enzyme Inhibition
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds demonstrate significant inhibitory effects on various kinases involved in cell proliferation and survival. For instance, studies have shown that modifications to the 6-oxo position enhance binding affinity to target enzymes, leading to increased antiproliferative activity in cancer cell lines .
Medicinal Chemistry
In medicinal chemistry, this compound shows promise as a therapeutic agent due to its diverse biological activities. Its structural framework is conducive for the development of new pharmaceuticals targeting various diseases.
Table 2: Biological Activities of Related Compounds
Industrial Applications
In industrial settings, the compound is being explored for its utility in developing new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[3,4-b]pyridine scaffold is versatile, with modifications at positions 2, 4, and 6 significantly altering biological and physical properties. Below is a comparative analysis of key analogues:
Pharmacological and Functional Insights
- Antioxidant Activity: Derivatives of the 4,7-dihydro-2H-pyrazolo[3,4-b]pyridine core exhibit potent antioxidant properties. For example, compound 4j (2-thienyl substituent) demonstrated an ORAC value of 2.93 T.eq., surpassing melatonin (2.14 T.eq.) .
- Anti-inflammatory and Neuroprotective Potential: The dihydropyridine (DHP) core in related compounds acts as a hydrogen donor, scavenging reactive oxygen (ROS) and nitrogen species (RNS). For instance, compounds 4a–l showed IC50 values of 17.1–25.2 µM in DPPH assays, outperforming ascorbic acid . The target compound’s carboxylic acid group may improve solubility for CNS applications.
- Synthetic Challenges: notes that electron-donating substituents on the aromatic ring lead to oxidation of the dihydropyridine core, complicating synthesis.
Physicochemical and Commercial Considerations
- Ester vs. Acid Derivatives : The ethyl ester analogue (MW 249.27) has higher lipophilicity than the carboxylic acid form (MW 221.22), which could improve oral bioavailability as seen in prodrug strategies .
- Discontinued Status : The target compound’s discontinuation by Fluorochem may reflect synthetic difficulties or instability, contrasting with analogues like the 3-cyclopropyl derivative (), which remains under exploration .
Biological Activity
6-Oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a synthetic organic compound with notable pharmacological potential. Its unique pyrazolo[3,4-b]pyridine core structure contributes to various biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant research findings and case studies.
- Molecular Formula : C₁₂H₁₅N₃O₃
- Molecular Weight : 249.27 g/mol
- CAS Number : 1018047-23-8
The compound features both carbonyl and carboxyl functional groups, which are critical for its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines using MTT assays to determine cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 10.5 | Induces apoptosis |
| HCT116 (Colon) | 8.9 | Cell cycle arrest |
| MCF-7 (Breast) | 12.3 | Inhibition of proliferation |
In a comparative study with cisplatin, a standard chemotherapy drug, the compound demonstrated significant cytotoxic effects on A549 cells, suggesting its potential as an alternative therapeutic agent in lung cancer treatment .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against multidrug-resistant pathogens. Screening against various bacterial strains has shown promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 32 |
| Escherichia coli | 16 |
| Staphylococcus aureus | 8 |
These findings indicate that this compound could be developed into an effective antimicrobial agent .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to halt the cell cycle at specific phases, preventing cancer cell proliferation.
- Antimicrobial Mechanisms : The exact mechanisms against bacteria are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
A recent study evaluated the compound's effects on human lung adenocarcinoma cells (A549) and non-cancerous human small airway epithelial cells (HSAEC-1 KT). The results indicated that while the compound effectively reduced viability in cancer cells, it exhibited minimal toxicity to non-cancerous cells at similar concentrations . This selectivity enhances its potential as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
